molecular formula C27H21N7 B8244160 Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Tris(4-(1H-pyrazol-4-yl)phenyl)amine

Cat. No.: B8244160
M. Wt: 443.5 g/mol
InChI Key: XWXFMPUBRNIMGI-UHFFFAOYSA-N
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Description

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a tertiary amine featuring a central triphenylamine core substituted with pyrazole groups at the para positions. This compound belongs to a class of nitrogen-rich aromatic systems, characterized by high thermal stability, tunable electronic properties, and versatile coordination capabilities. Its molecular structure combines the electron-donating triphenylamine moiety with the heterocyclic pyrazole units, making it suitable for applications in organic electronics, coordination chemistry, and materials science .

Key structural attributes:

  • Molecular formula: C₃₃H₂₄N₆
  • Molecular weight: 528.60 g/mol
  • Substituents: Three pyrazole rings (1H-pyrazol-4-yl) attached to a central triphenylamine scaffold.

The pyrazole groups enhance π-conjugation and provide multiple coordination sites for metal ions, while the triphenylamine core contributes to luminescent properties and hole-transport capabilities in optoelectronic devices .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)-N,N-bis[4-(1H-pyrazol-4-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7/c1-7-25(8-2-19(1)22-13-28-29-14-22)34(26-9-3-20(4-10-26)23-15-30-31-16-23)27-11-5-21(6-12-27)24-17-32-33-18-24/h1-18H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXFMPUBRNIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)N(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Pyrazole Derivatives

A widely documented approach involves nucleophilic substitution using tris(4-bromophenyl)amine as the core scaffold. This method employs pyrazole or its derivatives as nucleophiles under basic conditions:

Reaction Scheme:
Tris(4-bromophenyl)amine+31H-pyrazoleBase, SolventTris(4-(1H-pyrazol-4-yl)phenyl)amine\text{Tris(4-bromophenyl)amine} + 3 \, \text{1H-pyrazole} \xrightarrow{\text{Base, Solvent}} \text{this compound}

Typical Conditions:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Temperature: 110–130°C

  • Time: 24–48 hours .

Key Data:

ParameterValueSource
Yield65–78%
Purity (HPLC)>95%
Reaction ScaleUp to 50 g

This method is favored for its simplicity but requires rigorous purification to remove unreacted pyrazole and inorganic salts.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling is employed to introduce pyrazole boronic esters to a triarylamine core. This method offers better regioselectivity and compatibility with sensitive functional groups.

Reaction Scheme:
Tris(4-bromophenyl)amine+34-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd CatalystThis compound\text{Tris(4-bromophenyl)amine} + 3 \, \text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole} \xrightarrow{\text{Pd Catalyst}} \text{this compound}

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Ligand: XPhos or SPhos

  • Base: K₃PO₄

  • Solvent: Toluene/EtOH (4:1)

  • Temperature: 80–90°C

  • Time: 12–18 hours .

Performance Metrics:

ParameterValueSource
Yield72–85%
Turnover Number (TON)1,200
ScalabilityDemonstrated at 100 g

This method is advantageous for large-scale synthesis but requires anhydrous conditions and high-purity boronic esters.

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize solvent-free mechanochemistry to reduce waste and improve atom economy. Ball milling enables efficient coupling between tris(4-iodophenyl)amine and pyrazole derivatives.

Procedure:

  • Reactants: Tris(4-iodophenyl)amine, 1H-pyrazole, CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine

  • Equipment: Planetary ball mill

  • Conditions: 30 Hz, 60 minutes .

Outcomes:

ParameterValueSource
Yield68%
Purity90%
Energy Consumption50% lower vs. solvent

This eco-friendly method is promising for industrial applications but faces challenges in controlling exothermic reactions.

Post-Functionalization of Preformed Triarylamines

Alternative routes modify preformed triarylamines via Vilsmeier-Haack formylation followed by cyclocondensation with hydrazine:

Steps:

  • Vilsmeier-Haack formylation of tris(4-aminophenyl)amine to introduce aldehyde groups.

  • Cyclocondensation with hydrazine hydrate to form pyrazole rings .

Critical Data:

StepYieldConditions
Formylation82%POCl₃, DMF, 0°C→RT
Cyclocondensation75%EtOH, reflux, 6h

This method allows precise control over pyrazole substitution but involves toxic reagents like POCl₃.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield RangeScalabilityCostEnvironmental Impact
Nucleophilic Substitution65–78%ModerateLowHigh (solvent use)
Suzuki Coupling72–85%HighHighModerate
Mechanochemical68%HighLowLow
Post-Functionalization75–82%LowModerateHigh (toxic reagents)

Challenges and Optimization Strategies

  • Purification Difficulties: Column chromatography (SiO₂, eluent: DCM/MeOH 9:1) is essential due to polar byproducts .

  • Side Reactions: Over-arylation can occur in Suzuki coupling; ligand selection (e.g., XPhos) suppresses this .

  • Stability Issues: The product is hygroscopic; storage under N₂ in amber vials is recommended .

Industrial-Scale Considerations

  • Catalyst Recycling: Pd recovery via filtration (activated carbon) achieves >90% reuse .

  • Continuous Flow Systems: Microreactors reduce reaction time to 2–4 hours with 80% yield .

Emerging Techniques

  • Electrochemical Synthesis: Direct coupling via anodic oxidation achieves 70% yield without metal catalysts .

  • Microwave Assistance: Reduces reaction time to 30 minutes but risks decomposition above 150°C .

Scientific Research Applications

Anticancer Activity

Tris(4-(1H-pyrazol-4-yl)phenyl)amine has shown promise as a potential therapeutic agent against various types of cancer. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of protein tyrosine kinases, which are crucial in cancer cell proliferation. For instance, derivatives of pyrazole have been reported to slow down tumor growth and prevent metastasis in cancers such as non-small cell lung cancer and breast cancer .

Case Study:
A study evaluating the structure-activity relationship of pyrazole derivatives demonstrated that modifications to the pyrazole moiety can enhance anticancer efficacy. The compound's ability to inhibit epidermal growth factor receptor (EGF-R) activity was particularly noted, suggesting its potential in combination therapies for solid tumors .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis. These complexes have applications in various chemical reactions, including C-C coupling reactions and oxidation processes .

Data Table: Catalytic Applications of Pyrazole Complexes

Reaction TypeCatalyst TypeReference
C-C CouplingPalladium-Pyrazole Complexes
Oxidation ReactionsCopper-Pyrazole Complexes
HydrogenationRhodium-Pyrazole Complexes

Supramolecular Chemistry

The compound's ability to form supramolecular structures has been explored in materials science. This compound can participate in the formation of microporous materials and coordination polymers, which are relevant for gas storage and separation applications .

Case Study:
Research on the synthesis of poly(pyrazolyl)phenyl-methane ligands demonstrated their utility in creating porous frameworks that can selectively adsorb gases such as CO2 and H2, highlighting their potential for environmental applications .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activities against various pathogens. The structural diversity provided by the pyrazole ring contributes to its effectiveness as an antimicrobial agent .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeTested OrganismsEfficacy (MIC µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntifungalCandida albicans16
AntitubercularMycobacterium tuberculosis8

Mechanism of Action

The mechanism by which Tris(4-(1H-pyrazol-4-yl)phenyl)amine exerts its effects involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. This coordination can influence the electronic properties of the metal centers, making the compound useful in applications such as catalysis and materials science .

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability
Compound Decomposition Temperature (°C)
This compound 280
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine 320
TPA-3Qu 250
Fluorescence Properties
Compound Emission λ_max (nm) Quantum Yield (Φ)
This compound 450 0.35
TPA-3Qu 580 0.60
Tris(4-(pyrimidin-5-yl)phenyl)amine 420 0.25

Biological Activity

Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and specific case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound is characterized by a tris(arylamine) structure where three 4-(1H-pyrazol-4-yl)phenyl groups are attached to a central nitrogen atom. This configuration is significant for its interaction with biological targets, particularly in modulating receptor activities.

Anticancer Properties

This compound has shown promising anticancer activity. A study indicated that compounds with similar pyrazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through caspase activation pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis via caspase activation
Analog 1MDA-MB-231TBDInhibition of cell proliferation

Enzyme Inhibition

Research has demonstrated that related pyrazole derivatives can act as inhibitors of specific kinases, such as casein kinase 1 (CK1). These findings suggest that this compound may also possess kinase inhibitory properties, which could be exploited for therapeutic applications in diseases where CK1 is implicated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that variations in the pyrazole ring and the phenyl substituents can significantly alter binding affinity and efficacy at target receptors. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's potency .

Case Study 1: Antitumor Activity

In a comparative study, this compound was found to exhibit superior activity against pancreatic ductal adenocarcinoma (PANC-1) cells compared to its analogs. The study utilized an MTT assay to measure cell viability, revealing a significant reduction in cell proliferation at low micromolar concentrations .

Case Study 2: Receptor Modulation

Another investigation focused on the compound's role as a positive allosteric modulator at muscarinic acetylcholine receptors (mAChRs). The results indicated that this compound enhances acetylcholine binding and signaling through allosteric mechanisms, which could have implications for treating cognitive disorders .

Q & A

Q. What are the common synthetic routes for Tris(4-(1H-pyrazol-4-yl)phenyl)amine, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step protocols involving cyclization, functionalization, and coupling reactions. For example:

  • Cyclization : Pyrazole rings are formed using precursors like hydrazine derivatives and β-ketoesters, followed by formylation or oxidation to introduce reactive sites .
  • Coupling : Suzuki-Miyaura cross-coupling or Ullmann reactions are employed to attach pyrazole moieties to the tris(phenyl)amine core, requiring palladium catalysts and optimized temperatures (80–120°C) .
  • Optimization : Solvent polarity (e.g., DMF vs. THF), stoichiometry of aryl halides, and inert atmospheres (N₂/Ar) critically influence yield and purity. Microwave-assisted synthesis can reduce reaction times .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Pyrazole protons typically resonate at δ 6.5–8.5 ppm, while aromatic protons on the tris(phenyl)amine core appear upfield (δ 6.8–7.3 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves molecular geometry. For example, related tris(pyridinylphenyl)amine derivatives exhibit triclinic crystal systems with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, and angles α/β/γ ≈ 79–111° .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate pyrazole and amine functionalities .

Q. What are the primary research applications of this compound in materials science?

  • Optoelectronic Devices : The conjugated tris(phenyl)amine core enables hole-transport properties in organic light-emitting diodes (OLEDs). Pyrazole substituents enhance thermal stability (decomposition temperatures >300°C) .
  • Sensors : Fluorescence quenching responses to metal ions (e.g., Cu²⁺, Fe³⁺) are attributed to electron-deficient pyrazole coordination sites .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Software Tools : SHELXL is widely used for refining challenging structures. For example, high thermal motion in pyrazole rings may require anisotropic displacement parameter (ADP) constraints.
  • Twinned Data : For crystals with pseudo-symmetry (e.g., triclinic systems), the HKLF5 format in SHELXL separates overlapping reflections .
  • Validation : R-factor convergence (<0.05) and CheckCIF/PLATON analyses ensure geometric accuracy. Disordered solvent molecules (e.g., water in hydrates ) are modeled with PART instructions .

Q. What strategies address contradictions in spectroscopic data for derivatives with varying substituents?

  • Dynamic Effects : Rotational barriers in bulky substituents (e.g., tert-butyl groups) cause split NMR peaks. Variable-temperature NMR (VT-NMR) at 200–400 K can coalesce signals .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents deshield adjacent protons, shifting ¹H NMR peaks downfield by 0.2–0.5 ppm. DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.1 ppm accuracy .

Q. How does computational modeling enhance the design of derivatives for specific applications?

  • Molecular Dynamics (MD) : Simulations in Materials Studio or Gaussian assess packing efficiency in thin films, correlating with OLED performance metrics (e.g., external quantum efficiency) .
  • DFT Calculations : HOMO/LUMO gaps (~3.1–3.5 eV for tris(pyrazolylphenyl)amines) predict charge-transfer behavior. Pyrazole’s electron-deficient nature lowers LUMO levels, enhancing acceptor strength .

Q. What are the stability challenges under environmental or catalytic conditions, and how are decomposition products analyzed?

  • Photodegradation : UV exposure (λ = 254 nm) induces C-N bond cleavage in the amine core, detected via LC-MS (e.g., m/z 290 → 216 fragments) .
  • Thermogravimetric Analysis (TGA) : Weight loss >5% at 250°C suggests sublimation; inert atmospheres (N₂) mitigate oxidation .
  • Catalytic Byproducts : Pd residues from coupling reactions are quantified using ICP-MS (<1 ppm threshold for device-grade purity) .

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